4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, the preparation of N-(2-phenoxyphenyl)benzamide can be achieved by reacting 2-aminophenol with benzoyl chloride . Subsequently, the introduction of a dimethylsulfamoyl group yields the final product .
Molecular Structure Analysis
The molecular formula of this compound is C17H20N2O4S . It exhibits a complex three-dimensional arrangement of atoms, which contributes to its diverse properties .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations, including amidation, substitution, and cyclization reactions. These reactions are essential for its potential applications .
Physical and Chemical Properties Analysis
Scientific Research Applications
Anticonvulsant Activity
Research comparing the anticonvulsant and toxic properties of various benzamide derivatives, including 4-amino-N-(2,6-dimethylphenyl)benzamide, has shown potent anticonvulsant activity in animal models. These compounds, evaluated in mice and rats, have been found effective in maximal electroshock seizure (MES) models, indicating their potential for further exploration in epilepsy treatment (Clark Cr, 1988) Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats.
Biological Evaluation and Medicinal Chemistry
The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have shown these compounds to possess potential biological applications. Screened against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases, these benzamide derivatives have shown promising results, indicating their importance in medicinal chemistry (A. Saeed et al., 2015) Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides.
Polymer Science Applications
The synthesis of polyamides and poly(amide-imide)s derived from aromatic diamines indicates the versatility of benzamide derivatives in polymer science. These compounds, when reacted with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, result in polymers with high thermal stability and amorphous properties, suitable for various industrial applications (A. Saxena et al., 2003) Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile.
Organic Synthesis
In organic synthesis, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates demonstrates the chemical versatility of benzamide derivatives. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest, showcasing the utility of benzamide derivatives in synthesizing biologically active molecules (Tarjeet Singh et al., 2017) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-23(2)28(25,26)18-14-12-16(13-15-18)21(24)22-19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWZOLYDHZSYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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